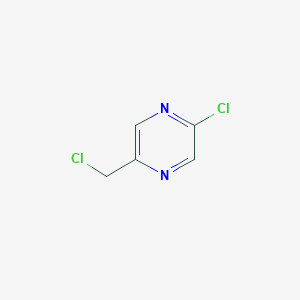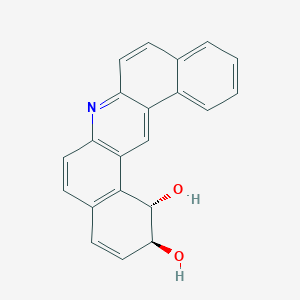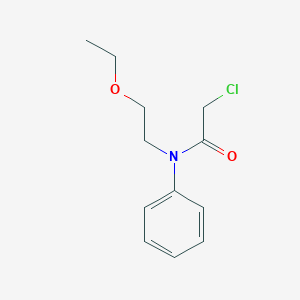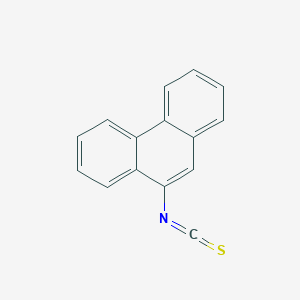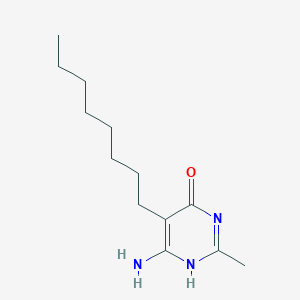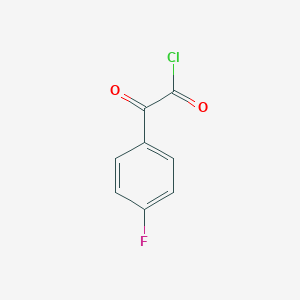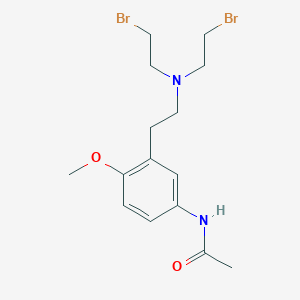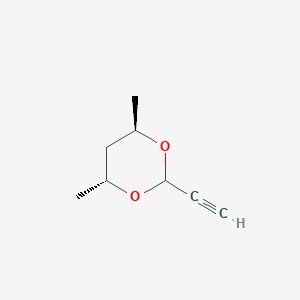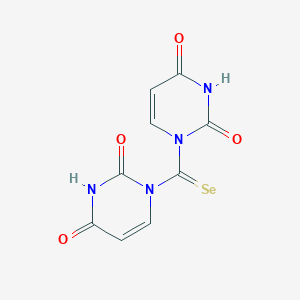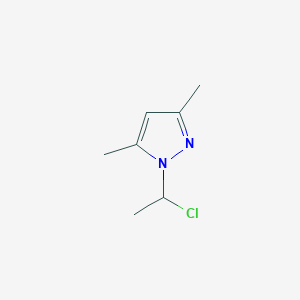
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole, also known as CDMP, is a pyrazole derivative that has been widely used in scientific research. It is a synthetic compound that has shown promising results in various applications, including cancer therapy, neuroprotection, and insect control.
Mécanisme D'action
The exact mechanism of action of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, it is believed to act through the modulation of various signaling pathways. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a key role in the regulation of cell survival and apoptosis. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has also been reported to inhibit the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell growth and survival.
Effets Biochimiques Et Physiologiques
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has also been reported to reduce oxidative stress and inflammation in the brain, which are associated with various neurological disorders. In addition, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been shown to disrupt the nervous system of insects by inhibiting acetylcholinesterase, an enzyme that is involved in the transmission of nerve impulses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole in lab experiments is its high purity and stability. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole can be easily synthesized and purified, making it a reliable compound for scientific research. However, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole also has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for the research on 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole. One possible direction is to investigate its potential as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an insecticide for agricultural applications. Furthermore, the development of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole analogs with improved potency and selectivity could lead to the discovery of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 3,5-dimethyl-1H-pyrazole with 1-chloroethane in the presence of a base. The reaction proceeds through the substitution of the hydrogen atom of the pyrazole ring by the chloroethyl group, resulting in the formation of 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole. The purity of the compound can be enhanced by recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole has been investigated as a potential insecticide due to its ability to disrupt the nervous system of insects.
Propriétés
Numéro CAS |
102864-89-1 |
|---|---|
Nom du produit |
1-(1-Chloroethyl)-3,5-dimethyl-1H-pyrazole |
Formule moléculaire |
C7H11ClN2 |
Poids moléculaire |
158.63 g/mol |
Nom IUPAC |
1-(1-chloroethyl)-3,5-dimethylpyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-5-4-6(2)10(9-5)7(3)8/h4,7H,1-3H3 |
Clé InChI |
TVIZXANAFHGZQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C(C)Cl)C |
SMILES canonique |
CC1=CC(=NN1C(C)Cl)C |
Synonymes |
1H-Pyrazole, 1-(1-chloroethyl)-3,5-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





